molecular formula C13H17BrFNO2 B13927232 tert-Butyl 2-bromo-6-fluorobenzyl(methyl)carbamate

tert-Butyl 2-bromo-6-fluorobenzyl(methyl)carbamate

Cat. No.: B13927232
M. Wt: 318.18 g/mol
InChI Key: VEBZGAZJLNPIPN-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-6-fluorobenzyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of tert-butyl, bromo, and fluorobenzyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-bromo-6-fluorobenzyl)(methyl)carbamate typically involves the reaction of 2-bromo-6-fluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

2-bromo-6-fluorobenzylamine+tert-butyl chloroformatetert-butyl (2-bromo-6-fluorobenzyl)(methyl)carbamate\text{2-bromo-6-fluorobenzylamine} + \text{tert-butyl chloroformate} \rightarrow \text{tert-butyl (2-bromo-6-fluorobenzyl)(methyl)carbamate} 2-bromo-6-fluorobenzylamine+tert-butyl chloroformate→tert-butyl (2-bromo-6-fluorobenzyl)(methyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-bromo-6-fluorobenzyl)(methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzyl oxides.

    Reduction: Formation of benzyl amines.

    Hydrolysis: Formation of 2-bromo-6-fluorobenzylamine and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl (2-bromo-6-fluorobenzyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-6-fluorobenzyl)(methyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon deprotection, the carbamate group is cleaved, releasing the free amine and tert-butyl alcohol. This process is typically facilitated by acidic or basic conditions.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2-bromo-4-fluorobenzyl)carbamate
  • tert-butyl (2-chloro-6-fluorobenzyl)carbamate
  • tert-butyl (2-bromo-6-chlorobenzyl)carbamate

Uniqueness

Tert-butyl (2-bromo-6-fluorobenzyl)(methyl)carbamate is unique due to the presence of both bromo and fluoro substituents on the benzyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry. The fluoro group enhances the compound’s stability and reactivity, while the bromo group provides a site for further functionalization through substitution reactions.

Properties

Molecular Formula

C13H17BrFNO2

Molecular Weight

318.18 g/mol

IUPAC Name

tert-butyl N-[(2-bromo-6-fluorophenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16(4)8-9-10(14)6-5-7-11(9)15/h5-7H,8H2,1-4H3

InChI Key

VEBZGAZJLNPIPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C(C=CC=C1Br)F

Origin of Product

United States

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